molecular formula C14H12N6O B2978787 N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351607-76-5

N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2978787
CAS No.: 1351607-76-5
M. Wt: 280.291
InChI Key: UMNWWHUOQBRDBE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridazine core substituted at position 3 with a carboxamide group linked to a 6-methylpyridin-2-yl moiety and at position 6 with a 1H-pyrazol-1-yl group (Fig. 1). This dual substitution pattern is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-4-2-5-12(16-10)17-14(21)11-6-7-13(19-18-11)20-9-3-8-15-20/h2-9H,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNWWHUOQBRDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl group and the carboxamide functionality. Common reagents used in these reactions include pyridine derivatives, hydrazine, and carboxylic acid derivatives. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Pyridazine Carboxamides with Adamantane Moieties

Examples :

  • N-(Adamantan-2-yl)-6-(cyclopentylamino)-5-(trifluoromethyl)pyridazine-3-carboxamide (11c)
  • N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d)
Property Target Compound 11c/11d ()
Core Structure Pyridazine Pyridazine
Substituent at C3 6-Methylpyridin-2-yl carboxamide Adamantane carboxamide
Substituent at C6 1H-Pyrazol-1-yl Cyclopentylamino/morpholino
Biological Activity Not reported Anticancer (IC₅₀ values <1 μM)
Lipophilicity Moderate (pyridinyl group) High (adamantane increases logP)

Key Differences :

Anti-Androgen Pyridazine Derivatives

Examples :

  • 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide (DIMN)
Property Target Compound DIMN ()
Core Structure Pyridazine Nicotinamide (pyridine core)
Substituents Pyrazole at C6, pyridinyl at C3 Isoquinoline at C6
Activity Not reported Anti-androgen (AR binding IC₅₀: ~50 nM)

Structural Insights :

  • Both compounds share the N-(6-methylpyridin-2-yl)carboxamide group, critical for binding to hydrophobic pockets in target proteins. However, DIMN’s isoquinoline substituent may confer stronger π-π stacking interactions compared to the pyrazole group in the target compound .

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Example :

  • N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
Property Target Compound N-Phenyl Derivative
Core Structure Pyridazine Pyridazine
Substituents Carboxamide at C3 Amine at C3
Planarity Likely planar (analogous) Planar (r.m.s. deviation 0.044 Å)
Hydrogen Bonding Potential intramolecular H-bond S(6) motif via C–H⋯N

Functional Implications :

  • The carboxamide group in the target compound may enhance stability and binding specificity compared to the amine group in the N-phenyl derivative.

Imaging Agents with Pyridazine Cores

Examples :

  • N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ()
Property Target Compound Imaging Agent
Core Structure Pyridazine Imidazo-pyridazine
Substituents Pyrazole at C6 Fluorinated aryl groups
Application Not reported PET imaging (TRK-targeted)

Key Contrast :

  • Fluorine atoms in the imaging agent improve pharmacokinetics (e.g., bioavailability, half-life), which the target compound lacks. However, the pyrazole group in the target may offer metabolic resistance .

Biological Activity

N-(6-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and experimental data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12N4O\text{C}_\text{13}\text{H}_\text{12}\text{N}_\text{4}\text{O}

It features a pyridazine core substituted with a 6-methylpyridine and a pyrazole moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study assessed the efficacy of several pyridazine derivatives against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that compounds with similar structures exhibited significant antiproliferative effects, with IC50 values ranging from 20.1 nM to 151 nM for CDK2 inhibition .

Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives

Compound IDCell LineIC50 (nM)Mechanism of Action
11eT-47D151CDK2 Inhibition
11hMDA-MB-23143.8Apoptosis Induction
11mSKOV-320.1Cell Cycle Arrest

The proposed mechanism of action for this compound involves:

  • CDK2 Inhibition : The compound binds to CDK2, a crucial enzyme in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .

Anti-inflammatory Potential

In addition to its anticancer properties, there is emerging evidence regarding the anti-inflammatory activity of pyrazole derivatives. These compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a dual therapeutic role in both cancer and inflammatory diseases .

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